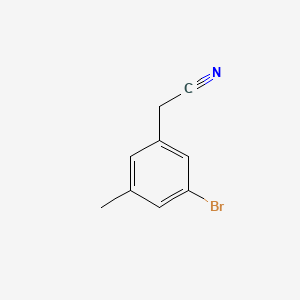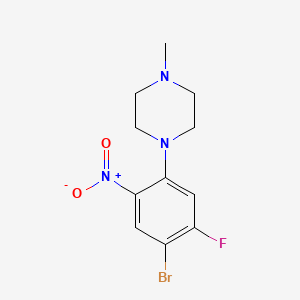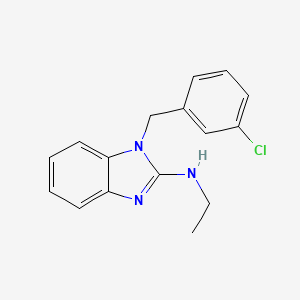
2-(3-Bromo-5-methylphenyl)acetonitrile
概要
説明
“2-(3-Bromo-5-methylphenyl)acetonitrile” is a chemical compound with the molecular formula C9H8BrN . It has a molecular weight of 210.07 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-5-methylphenyl)acetonitrile” is represented by the linear formula C9H8BrN . Unfortunately, the detailed structural analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
“2-(3-Bromo-5-methylphenyl)acetonitrile” is a clear, colourless liquid . It is stored in a sealed container in a dry room at normal temperature .科学的研究の応用
Liquid-Crystalline Properties
Methyl-tri-n-decylphosphonium salts have demonstrated unique liquid-crystalline properties when combined with small organic molecules like acetonitrile. This suggests potential applications in structural studies using NMR spectroscopy due to their amphotropic behavior and relatively low order parameter of the solute (Gowda et al., 2004).
Photochemical Reactions
In the study of photochemical reactions, acetonitrile has been used as a solvent to observe the photolysis of certain compounds. For instance, the photolysis of 3-methyl-2-phenyl-2H-azirine in acetonitrile led to interesting insights into the photochemical pathways and intermediates (Zhang et al., 2014).
Chiral Separation and Analysis
Acetonitrile has been utilized in chiral separation and analysis, specifically in the enantiomeric resolution of certain compounds. This involves using acetonitrile as the mobile phase in chromatographic processes, indicating its utility in chiral analytical methodologies (Ali et al., 2016).
Synthesis of Poly(methylphenyl)acetonitriles
Poly(methylphenyl)acetonitriles have been synthesized under aryne-forming conditions using bromoarene and arylacetonitrile. This synthesis process indicates potential applications in the production of polymers and related materials (Waggenspack et al., 1992).
Formation of 3-[amino(aryl)-methylidene]-1,3-dihydro-2H-indol-2-ones
The reaction of 3-bromooxindole with substituted (hetero)aromatic thioamides in acetonitrile at different temperatures suggests applications in the synthesis of specific organic compounds, possibly useful in pharmaceuticals and organic chemistry (Kammel et al., 2017).
Intermediate in PI3K/mTOR Inhibitors
2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, synthesized in a process involving acetonitrile, serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors. This has potential implications in drug development and medicinal chemistry (Lei et al., 2015).
Reaction Product Analysis
2-Bromobenzaldehyde cyanohydrin, a reaction product involving acetonitrile, has been analyzed for its bond lengths, angles, and intermolecular hydrogen bonds. This contributes to the understanding of molecular interactions and structural chemistry (Betz et al., 2007).
Divanadium(IV,V) Compound Study
Research involving acetonitrile in the study of divanadium(IV,V) compounds with ligand asymmetry contributes to the understanding of molecular structures in solution and solid state, relevant in inorganic and coordination chemistry (Dutta et al., 1999).
Safety And Hazards
特性
IUPAC Name |
2-(3-bromo-5-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTDHAVSXUXSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-methylphenyl)acetonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B3038528.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-(2-methoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B3038529.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)
![2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile](/img/structure/B3038531.png)
![6-Chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B3038532.png)
![3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B3038533.png)

![1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B3038537.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B3038541.png)
![5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3038543.png)
![dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B3038544.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide](/img/structure/B3038547.png)
![2-[(E)-3-pyridinylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3038549.png)